molecular formula C17H20N2O4 B2367652 4-(Prop-2-enoylamino)-N-(3,5,5-trimethyl-2-oxooxolan-3-yl)benzamide CAS No. 2361881-98-1

4-(Prop-2-enoylamino)-N-(3,5,5-trimethyl-2-oxooxolan-3-yl)benzamide

Cat. No. B2367652
CAS RN: 2361881-98-1
M. Wt: 316.357
InChI Key: LKXQOMOUEXQBSR-UHFFFAOYSA-N
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Description

4-(Prop-2-enoylamino)-N-(3,5,5-trimethyl-2-oxooxolan-3-yl)benzamide, also known as PTB-BPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PTB-BPA is a synthetic compound that is structurally similar to bisphenol A (BPA), a well-known endocrine disruptor. However, PTB-BPA has been found to have different properties and potential uses compared to BPA.

Mechanism of Action

The mechanism of action of 4-(Prop-2-enoylamino)-N-(3,5,5-trimethyl-2-oxooxolan-3-yl)benzamide is not fully understood, but it is believed to interact with various proteins in the body, particularly those involved in RNA splicing. 4-(Prop-2-enoylamino)-N-(3,5,5-trimethyl-2-oxooxolan-3-yl)benzamide has been found to bind to the RNA-binding protein PTB, which plays a role in regulating alternative splicing of RNA.
Biochemical and physiological effects:
4-(Prop-2-enoylamino)-N-(3,5,5-trimethyl-2-oxooxolan-3-yl)benzamide has been found to have various biochemical and physiological effects, particularly in cancer cells. Studies have shown that 4-(Prop-2-enoylamino)-N-(3,5,5-trimethyl-2-oxooxolan-3-yl)benzamide can inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit the migration and invasion of cancer cells. In addition, 4-(Prop-2-enoylamino)-N-(3,5,5-trimethyl-2-oxooxolan-3-yl)benzamide has been found to affect the alternative splicing of RNA, which can have downstream effects on gene expression and protein function.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(Prop-2-enoylamino)-N-(3,5,5-trimethyl-2-oxooxolan-3-yl)benzamide in lab experiments is its specificity for PTB, which allows for targeted manipulation of RNA splicing. However, 4-(Prop-2-enoylamino)-N-(3,5,5-trimethyl-2-oxooxolan-3-yl)benzamide is a synthetic compound and may not accurately reflect the effects of naturally occurring compounds in the body. In addition, the mechanism of action of 4-(Prop-2-enoylamino)-N-(3,5,5-trimethyl-2-oxooxolan-3-yl)benzamide is not fully understood, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 4-(Prop-2-enoylamino)-N-(3,5,5-trimethyl-2-oxooxolan-3-yl)benzamide. Some possible areas of study include:
1. Further elucidation of the mechanism of action of 4-(Prop-2-enoylamino)-N-(3,5,5-trimethyl-2-oxooxolan-3-yl)benzamide and its effects on RNA splicing.
2. Development of new 4-(Prop-2-enoylamino)-N-(3,5,5-trimethyl-2-oxooxolan-3-yl)benzamide derivatives with improved properties and specificity.
3. Investigation of the potential use of 4-(Prop-2-enoylamino)-N-(3,5,5-trimethyl-2-oxooxolan-3-yl)benzamide in combination with other drugs for cancer treatment.
4. Study of the effects of 4-(Prop-2-enoylamino)-N-(3,5,5-trimethyl-2-oxooxolan-3-yl)benzamide on other biological processes and pathways.
5. Exploration of the potential use of 4-(Prop-2-enoylamino)-N-(3,5,5-trimethyl-2-oxooxolan-3-yl)benzamide in materials science, particularly in the development of new materials with unique properties.
In conclusion, 4-(Prop-2-enoylamino)-N-(3,5,5-trimethyl-2-oxooxolan-3-yl)benzamide is a synthetic compound that has potential applications in various fields, particularly in medicine, biology, and materials science. Its mechanism of action is not fully understood, but it has been found to have anti-cancer properties and affect RNA splicing. Further research is needed to fully understand the potential of 4-(Prop-2-enoylamino)-N-(3,5,5-trimethyl-2-oxooxolan-3-yl)benzamide and its derivatives.

Synthesis Methods

4-(Prop-2-enoylamino)-N-(3,5,5-trimethyl-2-oxooxolan-3-yl)benzamide can be synthesized through a multi-step process involving the reaction of various chemicals such as 4-aminobenzamide, acryloyl chloride, and 3,5,5-trimethyl-2-oxooxolane. The final product is obtained through purification and isolation steps.

Scientific Research Applications

4-(Prop-2-enoylamino)-N-(3,5,5-trimethyl-2-oxooxolan-3-yl)benzamide has been studied for its potential applications in various fields such as medicine, biology, and materials science. In medicine, 4-(Prop-2-enoylamino)-N-(3,5,5-trimethyl-2-oxooxolan-3-yl)benzamide has been found to have anti-cancer properties and has been studied as a potential drug candidate for cancer treatment. In biology, 4-(Prop-2-enoylamino)-N-(3,5,5-trimethyl-2-oxooxolan-3-yl)benzamide has been used as a tool to study protein-protein interactions, particularly in the field of RNA splicing. In materials science, 4-(Prop-2-enoylamino)-N-(3,5,5-trimethyl-2-oxooxolan-3-yl)benzamide has been studied for its potential use in the development of new materials with unique properties.

properties

IUPAC Name

4-(prop-2-enoylamino)-N-(3,5,5-trimethyl-2-oxooxolan-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-5-13(20)18-12-8-6-11(7-9-12)14(21)19-17(4)10-16(2,3)23-15(17)22/h5-9H,1,10H2,2-4H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXQOMOUEXQBSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(=O)O1)(C)NC(=O)C2=CC=C(C=C2)NC(=O)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Prop-2-enoylamino)-N-(3,5,5-trimethyl-2-oxooxolan-3-yl)benzamide

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